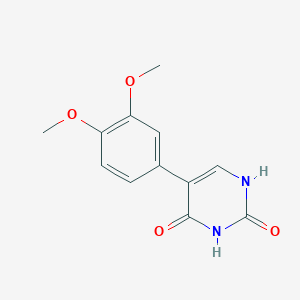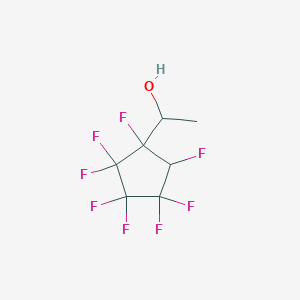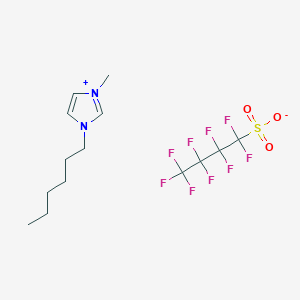
7-Fluoroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the quinoline ring.
Wirkmechanismus
Target of Action
The primary targets of 7-Fluoroquinoline-2-carbaldehyde, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent absorption and bioavailability, broad-spectrum antibacterial activity, and favorable safety profiles .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for bacterial DNA replication, it leads to bacterial cell death .
Biochemische Analyse
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction, which involves the formylation of 7-fluoroquinoline using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The reaction conditions generally include heating the reaction mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods: Industrial production of 7-Fluoroquinoline-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluoroquinoline-2-carboxylic acid.
Reduction: 7-Fluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinoline: Lacks the aldehyde group but retains the fluorine atom at the 7th position.
2-Chloro-7-fluoroquinoline: Contains a chlorine atom at the 2nd position instead of an aldehyde group.
7-Fluoroquinoline-3-carbaldehyde: The aldehyde group is at the 3rd position instead of the 2nd.
Uniqueness: 7-Fluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 2nd position allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
7-fluoroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQQQRWCZMBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B6357434.png)
![tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B6357448.png)



![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)



![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)


